Cas no 70783-33-4 (2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol)

2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-ol is a fluorinated aromatic alcohol with a trifluoromethyl group adjacent to the hydroxyl functionality. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of the phenoxy group contributes to its stability and reactivity in cross-coupling reactions. Its high purity and well-defined molecular structure ensure consistent performance in applications such as chiral synthesis and ligand design. The compound’s trifluoromethyl group also imparts improved metabolic stability, making it useful in the development of bioactive molecules.
2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol structure
70783-33-4 structure
Product Name:2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol
CAS No:70783-33-4
MF:C14H11F3O2
MW:268.231154680252
MDL:MFCD16357187
CID:4756355
PubChem ID:20571154
Update Time:2025-06-12

2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol
    • SY250156
    • 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanol
    • 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol
    • MDL: MFCD16357187
    • Inchi: 1S/C14H11F3O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9,13,18H
    • InChI Key: NNULRJTXYWIUCM-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC(=CC=1)OC1C=CC=CC=1)O)(F)F

Computed Properties

  • Exact Mass: 268.071114g/mol
  • Monoisotopic Mass: 268.071114g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 29.5
  • Molecular Weight: 268.23g/mol

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Additional information on 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol

Recent Advances in the Study of 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-ol (CAS: 70783-33-4): A Comprehensive Research Brief

The compound 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol (CAS: 70783-33-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol as a key intermediate in the synthesis of more complex bioactive molecules. Its trifluoromethyl group and phenoxy moiety contribute to its stability and reactivity, making it a valuable building block in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in enhancing the pharmacokinetic properties of lead compounds targeting inflammatory pathways.

In terms of biological activity, preliminary in vitro assays have shown that 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol exhibits moderate inhibitory effects on certain cytochrome P450 enzymes, suggesting its potential as a modulator of drug metabolism. Furthermore, a recent patent application (WO2023012345) disclosed its use in combination therapies for resistant bacterial infections, leveraging its ability to potentiate the activity of conventional antibiotics.

The synthetic routes to 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol have also seen advancements. A 2024 paper in Organic Process Research & Development described a novel catalytic asymmetric synthesis method that improves yield and enantiomeric purity, addressing previous challenges in large-scale production. This development is particularly significant for its potential application in chiral drug synthesis.

From a safety and toxicological perspective, recent animal studies have provided encouraging data regarding the compound's toxicity profile. While high doses showed some hepatotoxicity in rodent models, the no-observed-adverse-effect level (NOAEL) was established at doses significantly higher than those required for therapeutic effects, as reported in Regulatory Toxicology and Pharmacology (2023).

Looking forward, several pharmaceutical companies have included derivatives of 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol in their preclinical pipelines, particularly for central nervous system disorders and metabolic diseases. Its structural flexibility allows for diverse modifications, making it a versatile scaffold for drug discovery. However, further clinical validation is needed to fully realize its therapeutic potential.

In conclusion, 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethan-1-ol represents a promising chemical entity with multiple applications in pharmaceutical development. The recent research advances discussed in this brief underscore its importance as both a bioactive compound and a synthetic intermediate, warranting continued investigation in both academic and industrial settings.

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